molecular formula C19H15ClOS B2984319 3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 882073-33-8

3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2984319
CAS No.: 882073-33-8
M. Wt: 326.84
InChI Key: BGYHHPFGEFYBAC-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is an organic compound with the molecular formula C19H15ClOS It is characterized by the presence of a chlorophenyl group, a naphthyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-chlorothiophenol with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The naphthyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methoxyphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYHHPFGEFYBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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